Cas no 1219967-66-4 (2-(4-Methoxyphenyl)azetidine)

2-(4-Methoxyphenyl)azetidine Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-METHOXYPHENYL)AZETIDINE
- 2-(4-Methoxyphenyl)azetidine
-
- MDL: MFCD13562992
- Inchi: 1S/C10H13NO/c1-12-9-4-2-8(3-5-9)10-6-7-11-10/h2-5,10-11H,6-7H2,1H3
- InChI Key: JGRQFXJWMOUDTP-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(=CC=1)C1CCN1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 141
- Topological Polar Surface Area: 21.3
2-(4-Methoxyphenyl)azetidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D619542-2g |
2-(4-methoxyphenyl)azetidine |
1219967-66-4 | 95% | 2g |
$1280 | 2024-08-03 | |
eNovation Chemicals LLC | D619542-5g |
2-(4-methoxyphenyl)azetidine |
1219967-66-4 | 95% | 5g |
$1580 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97706-1G |
2-(4-methoxyphenyl)azetidine |
1219967-66-4 | 95% | 1g |
¥ 3,201.00 | 2023-04-06 | |
Enamine | EN300-1248546-2.5g |
2-(4-methoxyphenyl)azetidine |
1219967-66-4 | 2.5g |
$1287.0 | 2023-06-08 | ||
Enamine | EN300-1248546-5.0g |
2-(4-methoxyphenyl)azetidine |
1219967-66-4 | 5g |
$1903.0 | 2023-06-08 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97706-5G |
2-(4-methoxyphenyl)azetidine |
1219967-66-4 | 95% | 5g |
¥ 9,603.00 | 2023-04-06 | |
Enamine | EN300-1248546-5000mg |
2-(4-methoxyphenyl)azetidine |
1219967-66-4 | 5000mg |
$1903.0 | 2023-10-02 | ||
Enamine | EN300-1248546-0.1g |
2-(4-methoxyphenyl)azetidine |
1219967-66-4 | 0.1g |
$578.0 | 2023-06-08 | ||
Enamine | EN300-1248546-10.0g |
2-(4-methoxyphenyl)azetidine |
1219967-66-4 | 10g |
$2823.0 | 2023-06-08 | ||
Enamine | EN300-1248546-50mg |
2-(4-methoxyphenyl)azetidine |
1219967-66-4 | 50mg |
$551.0 | 2023-10-02 |
2-(4-Methoxyphenyl)azetidine Related Literature
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
Additional information on 2-(4-Methoxyphenyl)azetidine
Introduction to 2-(4-Methoxyphenyl)azetidine (CAS No: 1219967-66-4)
2-(4-Methoxyphenyl)azetidine, identified by its Chemical Abstracts Service (CAS) number 1219967-66-4, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic amine derivative features a unique structural framework that has garnered attention due to its potential biological activities and synthetic utility. The presence of both an azetidine ring and a 4-methoxyphenyl substituent imparts distinct chemical properties, making it a valuable scaffold for drug discovery and development.
The compound belongs to the class of azetidine derivatives, which are known for their versatility in medicinal chemistry. The azetidine ring, a five-membered saturated heterocycle containing two nitrogen atoms, is a common motif in biologically active molecules. Its structural flexibility allows for diverse functionalization, enabling the exploration of various pharmacophores. In contrast, the 4-methoxyphenyl group introduces hydrophobicity and electronic modulation, influencing both the compound's solubility and its interaction with biological targets.
Recent advancements in pharmaceutical research have highlighted the importance of 2-(4-Methoxyphenyl)azetidine in the development of novel therapeutic agents. Its structural features make it an attractive candidate for modulating enzyme activity and receptor binding. For instance, studies have demonstrated its potential in inhibiting certain kinases and phosphodiesterases, which are implicated in various diseases, including cancer and inflammatory disorders. The methoxy group on the phenyl ring enhances metabolic stability while maintaining bioactivity, making it a promising candidate for further investigation.
The synthesis of 2-(4-Methoxyphenyl)azetidine involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps typically include cyclization reactions to form the azetidine core, followed by functional group interconversions to introduce the 4-methoxyphenyl moiety. Advances in catalytic methods have enabled more efficient and sustainable synthetic routes, reducing waste and improving yields. These innovations align with global efforts to promote green chemistry principles in pharmaceutical manufacturing.
In vitro studies have begun to unravel the pharmacological profile of 2-(4-Methoxyphenyl)azetidine. Initial experiments suggest that it exhibits moderate affinity for certain protein targets, with potential therapeutic implications. The compound's ability to interact with biological macromolecules at the molecular level has been explored using computational modeling techniques. These studies predict favorable binding interactions with enzymes such as tyrosine kinases and serine proteases, which are critical in signal transduction pathways.
The role of 2-(4-Methoxyphenyl)azetidine in drug development extends beyond its direct biological activity. Its structural motif serves as a versatile building block for analog synthesis, allowing researchers to fine-tune properties such as potency, selectivity, and pharmacokinetics. By systematically modifying substituents on the azetidine ring or the phenyl group, chemists can generate libraries of derivatives for high-throughput screening (HTS). This approach has accelerated the discovery of lead compounds in several therapeutic areas.
Recent publications have also explored the chemical modifications of 2-(4-Methoxyphenyl)azetidine to enhance its pharmacological properties. For example, introducing additional functional groups or altering stereochemistry has led to compounds with improved solubility or reduced toxicity. Such modifications underscore the dynamic nature of medicinal chemistry research and highlight how structural tweaks can significantly impact a molecule's therapeutic potential.
The future prospects for 2-(4-Methoxyphenyl)azetidine are promising, with ongoing research aimed at elucidating its mechanism of action and optimizing its pharmacological profile. Collaborative efforts between academic institutions and pharmaceutical companies are likely to yield novel derivatives with enhanced efficacy and safety profiles. As computational methods continue to advance, virtual screening techniques will further streamline the identification of promising candidates from large chemical libraries.
In conclusion,2-(4-Methoxyphenyl)azetidine (CAS No: 1219967-66-4) represents a compelling example of how structural innovation can drive pharmaceutical discovery. Its unique combination of an azetidine core and a 4-methoxyphenyl substituent offers multiple avenues for therapeutic intervention. With continued research and development,this compound holds significant promise as a precursor to next-generation therapeutics targeting diverse human diseases.
1219967-66-4 (2-(4-Methoxyphenyl)azetidine) Related Products
- 942003-67-0(N-{7-methyl-5-oxo-5H-1,3thiazolo3,2-apyrimidin-6-yl}-4-(piperidine-1-sulfonyl)benzamide)
- 2000628-08-8(2-amino-3-4-(propan-2-yl)-1H-pyrazol-1-ylbutanamide)
- 2416233-95-7([3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)phenyl]methanamine)
- 2228607-22-3(2-(2-bromopropyl)-6,6-dimethylbicyclo3.1.1heptane)
- 1804485-80-0(2-Cyano-3-(difluoromethyl)-4-hydroxypyridine)
- 1314929-16-2(Ethyl(hex-5-en-1-yl)amine)
- 1053656-19-1(7-tert-butoxycarbonyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid)
- 60811-22-5(4-chloro-3-fluorobenzene-1-thiol)
- 1796602-13-5(m-Toluoyl-d7 Chloride)
- 2361638-22-2(N-phenyl-3-(prop-2-enamido)butanamide)
